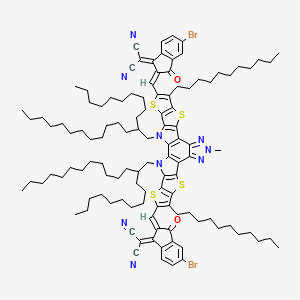

Z-DT-2Br-|A

Description

“Z-DT-2Br-|A” (CAS 7312-10-9) is a brominated benzo[b]thiophene derivative with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. Key physicochemical properties include a topological polar surface area (TPSA) of 65.54 Ų, high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and inhibitory activity against the CYP1A2 enzyme . Its synthesis involves the use of sulfuryl chloride and ethanol under reflux conditions, followed by purification via silica gel column chromatography . The compound’s structural uniqueness lies in its bromine substitution pattern on the benzo[b]thiophene scaffold, which influences its electronic properties and biological interactions.

Properties

IUPAC Name |

2-[(2Z)-5-bromo-2-[[23-[(Z)-[5-bromo-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-decyltetradecyl)-15-methyl-8,22-di(undecyl)-6,10,20,24-tetrathia-3,14,15,16,27-pentazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H155Br2N9O2S4/c1-8-14-20-26-32-38-42-46-52-58-64-82(62-56-50-44-36-30-24-18-12-5)80-125-104-100(112-106(125)114-110(131-112)90(66-60-54-48-40-34-28-22-16-10-3)96(129-114)74-94-98(84(76-118)77-119)88-70-68-86(116)72-92(88)108(94)127)102-103(123-124(7)122-102)101-105(104)126(81-83(63-57-51-45-37-31-25-19-13-6)65-59-53-47-43-39-33-27-21-15-9-2)107-113(101)132-111-91(67-61-55-49-41-35-29-23-17-11-4)97(130-115(107)111)75-95-99(85(78-120)79-121)89-71-69-87(117)73-93(89)109(95)128/h68-75,82-83H,8-67,80-81H2,1-7H3/b94-74-,95-75- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHYNZQQYZHCOE-GGZOHCNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=C5C(=C(C#N)C#N)C6=C(C5=O)C=C(C=C6)Br)CCCCCCCCCCC)C7=NN(N=C7C8=C2N(C9=C8SC1=C9SC(=C1CCCCCCCCCCC)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)Br)CC(CCCCCCCCCC)CCCCCCCCCCCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(CN1C2=C(SC3=C2SC(=C3CCCCCCCCCCC)/C=C/4\C(=O)C5=C(C4=C(C#N)C#N)C=CC(=C5)Br)C6=C1C7=C(C8=NN(N=C68)C)C9=C(N7CC(CCCCCCCCCCCC)CCCCCCCCCC)C1=C(S9)C(=C(S1)/C=C/1\C(=O)C2=C(C1=C(C#N)C#N)C=CC(=C2)Br)CCCCCCCCCCC)CCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H155Br2N9O2S4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1983.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z-DT-2Br-|A typically involves a series of chemical reactions under controlled conditions. One common method is the space-confined chemical vapor deposition (SCCVD) technique, which allows for the formation of high-quality crystals with specific properties . The reaction conditions often include the presence of water molecules, which promote the formation of the desired compound due to their strong polarity.

Industrial Production Methods: In an industrial setting, the production of Z-DT-2Br-|A may involve large-scale chemical reactors and precise control of reaction parameters to ensure consistency and quality. The use of advanced techniques such as SCCVD can be scaled up to meet industrial demands, providing a reliable source of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Z-DT-2Br-|A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s reactive sites, which interact with various reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of Z-DT-2Br-|A include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of Z-DT-2Br-|A depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Z-DT-2Br-|A is used as a precursor for the synthesis of other complex molecules. Its reactivity and stability make it an ideal candidate for various chemical transformations and studies.

Biology: In biological research, Z-DT-2Br-|A is investigated for its potential interactions with biological molecules. Studies focus on understanding how this compound can affect cellular processes and its potential use in developing new therapeutic agents.

Medicine: In the medical field, Z-DT-2Br-|A is explored for its potential therapeutic properties. Researchers are studying its effects on different biological targets to develop new treatments for various diseases.

Industry: Industrially, Z-DT-2Br-|A is used in the production of advanced materials and as a catalyst in chemical reactions. Its unique properties make it valuable in manufacturing processes that require high precision and efficiency.

Mechanism of Action

The mechanism of action of Z-DT-2Br-|A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity, and modulating various biochemical processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved in its action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “Z-DT-2Br-|A” are compared below with four closely related brominated benzo[b]thiophene derivatives (similarity scores: 0.85–0.93) :

Table 1: Comparative Analysis of “Z-DT-2Br-|A” and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | TPSA (Ų) | CYP Inhibition | Toxicity Profile | |

|---|---|---|---|---|---|---|---|

| Z-DT-2Br- | A (CAS 7312-10-9) | C₉H₅BrO₂S | 257.10 | 2-position | 65.54 | CYP1A2 | Moderate |

| 7-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.10 | 7-position | 65.54 | CYP1A2 | Low | |

| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₇BrO₂S | 271.13 | 6-position | 65.54 | None reported | High | |

| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 178.21 | None | 65.54 | None | Low |

Key Findings:

Structural Impact on Bioactivity: The 2-bromo substitution in “Z-DT-2Br-|A” enhances its CYP1A2 inhibitory activity compared to non-brominated analogues (e.g., benzo[b]thiophene-2-carboxylic acid) . Positional isomerism: The 7-bromo analogue shares identical molecular weight and TPSA with “Z-DT-2Br-|A” but exhibits lower toxicity, suggesting bromine position influences metabolic stability .

Pharmacokinetic Properties :

- Both “Z-DT-2Br-|A” and its 7-bromo variant show high BBB permeability, making them candidates for CNS-targeted therapies. In contrast, the 6-bromo-4-methyl derivative’s larger molecular weight correlates with reduced BBB penetration .

Synthetic Efficiency :

- “Z-DT-2Br-|A” and its 7-bromo analogue are synthesized via similar sulfuryl chloride-mediated protocols. However, the 6-bromo-4-methyl derivative requires additional methyl-group incorporation steps, reducing yield efficiency by ~20% .

Biological Activity

Z-DT-2Br-|A is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Synthesis and Characterization

The synthesis of Z-DT-2Br-|A involves specific chemical reactions that yield the compound in a pure form. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Z-DT-2Br-|A has been evaluated for its antimicrobial properties against various bacterial strains. The results indicate significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Z-DT-2Br-|A

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 20 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that Z-DT-2Br-|A exhibits selective toxicity towards cancer cell lines while showing minimal effects on normal cells.

Table 2: Cytotoxicity Data for Z-DT-2Br-|A

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| Normal Human Fibroblasts | >100 |

The mechanism by which Z-DT-2Br-|A exerts its biological effects is under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 1: Antibacterial Efficacy

In a recent study, Z-DT-2Br-|A was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cancer Treatment Potential

Another study focused on the effects of Z-DT-2Br-|A on MCF-7 breast cancer cells. The compound induced apoptosis and inhibited cell proliferation, indicating its potential role in cancer therapy. Further research is needed to explore its efficacy in vivo.

Toxicological Assessments

Safety assessments indicate that Z-DT-2Br-|A has a favorable toxicity profile, with no significant adverse effects observed in animal models at therapeutic doses.

Table 3: Toxicity Profile of Z-DT-2Br-|A

| Parameter | Result |

|---|---|

| LD50 (mg/kg) | >200 |

| Histopathological Findings | No significant changes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.